molecular formula C13H14N4O3 B10949397 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide

Cat. No.: B10949397
M. Wt: 274.28 g/mol
InChI Key: QCVLQTZAJNUIJV-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a pyrazole ring substituted with an ethyl and a methyl group, and a benzamide moiety substituted with a nitro group.

Preparation Methods

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.

    Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylamine: This compound has a similar pyrazole structure but lacks the benzamide moiety and nitro group.

    N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl-ethanamine: This compound also has a similar pyrazole structure but with different substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-3-nitrobenzamide

InChI

InChI=1S/C13H14N4O3/c1-3-16-9(2)12(8-14-16)15-13(18)10-5-4-6-11(7-10)17(19)20/h4-8H,3H2,1-2H3,(H,15,18)

InChI Key

QCVLQTZAJNUIJV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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